molecular formula C25H20FN3O2 B4231354 N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide

N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide

Cat. No. B4231354
M. Wt: 413.4 g/mol
InChI Key: HJSLQAISHAMVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BFB and is a fluorescent probe that can be used to visualize and study biological processes.

Mechanism of Action

BFB works by binding to proteins or other molecules in cells and emitting a fluorescent signal. This allows researchers to visualize and track the movement of these molecules in cells. BFB has a high binding affinity for certain proteins, which makes it a useful tool for studying protein localization and dynamics.
Biochemical and Physiological Effects:
BFB has no known biochemical or physiological effects on cells. This compound is considered to be non-toxic and does not interfere with normal cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFB in lab experiments is its high binding affinity for certain proteins. This allows researchers to study protein localization and dynamics with high specificity. BFB is also non-toxic and does not interfere with normal cellular processes, which makes it a safe and reliable tool for studying biological processes.
One limitation of using BFB is its limited photostability. This means that the fluorescent signal emitted by BFB can degrade over time, which can make it difficult to track molecules over long periods of time. Additionally, BFB is not suitable for use in certain imaging techniques, such as super-resolution microscopy.

Future Directions

There are several future directions for research involving BFB. One potential application is the development of new imaging techniques that can overcome the limitations of BFB's photostability. Another direction is the development of new fluorescent probes that can be used in conjunction with BFB to study multiple biological processes simultaneously. Additionally, BFB could be used to study the effects of drugs on protein localization and dynamics, which could have important implications for drug development.

Scientific Research Applications

BFB has been widely used in scientific research as a fluorescent probe to study biological processes. This compound has been used to study the dynamics of lipid droplets, the formation of autophagosomes, and the localization of proteins in cells. BFB is also used to label and track cells in vivo and in vitro.

properties

IUPAC Name

N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-3-15(2)18-7-11-23-22(13-18)29-25(31-23)17-5-8-19(9-6-17)28-24(30)20-10-4-16(14-27)12-21(20)26/h4-13,15H,3H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSLQAISHAMVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
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N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
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N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
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N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
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N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
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N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide

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